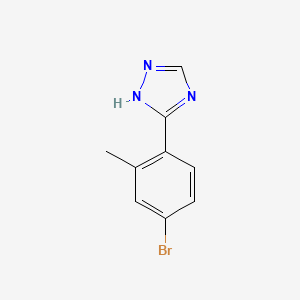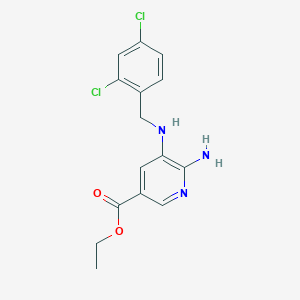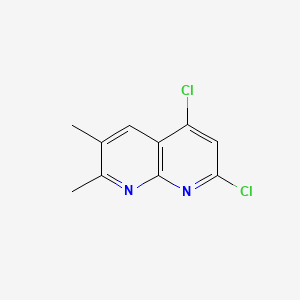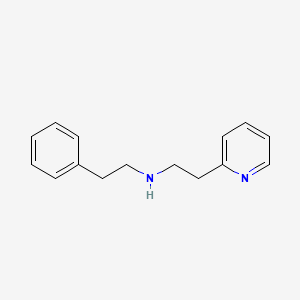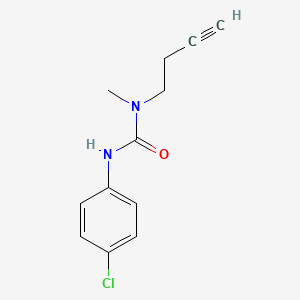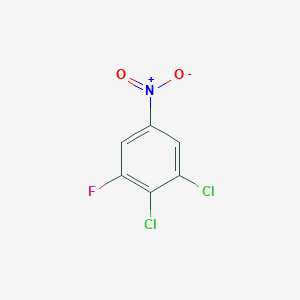
1,2-Dichloro-3-fluoro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2 It is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring
Métodos De Preparación
The synthesis of 1,2-Dichloro-3-fluoro-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzene undergoes halogenation using chlorine and fluorine sources under controlled conditions to introduce the chlorine and fluorine atoms at specific positions on the benzene ring.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,2-Dichloro-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro, chlorine, and fluorine), the compound is less reactive towards electrophilic aromatic substitution compared to benzene. it can still undergo reactions such as nitration, sulfonation, and halogenation under specific conditions.
Nucleophilic Aromatic Substitution: The electron-withdrawing groups make the compound more susceptible to nucleophilic aromatic substitution, where nucleophiles replace one of the halogen atoms.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, chlorine, fluorine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-fluoro-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its electron-withdrawing groups. These interactions can modulate biological pathways and lead to specific therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1,2-Dichloro-3-fluoro-5-nitrobenzene can be compared with other similar compounds, such as:
- 1,2-Dichloro-4-fluoro-5-nitrobenzene
- 1,3-Dichloro-5-nitrobenzene
- 1,2-Dichloro-5-fluoro-3-nitrobenzene
These compounds share similar structural features but differ in the position of substituents on the benzene ring. The unique arrangement of chlorine, fluorine, and nitro groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C6H2Cl2FNO2 |
|---|---|
Peso molecular |
209.99 g/mol |
Nombre IUPAC |
1,2-dichloro-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H |
Clave InChI |
QWUWGSGNPJOYQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


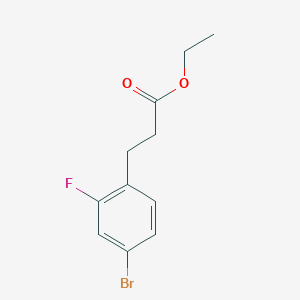
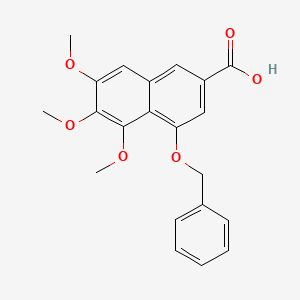
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)
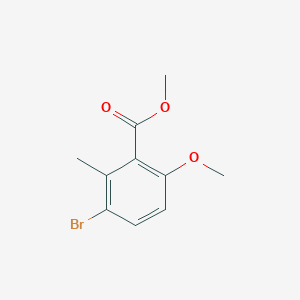
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
